molecular formula C6H8ClN5 B13597312 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride

Cat. No.: B13597312
M. Wt: 185.61 g/mol
InChI Key: QSJWYWWRSRCJGF-UHFFFAOYSA-N
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Description

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both tetrazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloromethylpyridine with sodium azide to form the tetrazole ring, followed by subsequent functionalization to introduce the methanamine group. The final product is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The use of solvent-free conditions and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride is unique due to the specific arrangement of its tetrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H8ClN5

Molecular Weight

185.61 g/mol

IUPAC Name

tetrazolo[1,5-a]pyridin-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H7N5.ClH/c7-3-5-1-2-6-8-9-10-11(6)4-5;/h1-2,4H,3,7H2;1H

InChI Key

QSJWYWWRSRCJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1CN.Cl

Origin of Product

United States

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